N,N-dimethyl-1H-pyrazole-4-carboxamide CAS 91918-13-7 properties
N,N-dimethyl-1H-pyrazole-4-carboxamide CAS 91918-13-7 properties
Executive Summary
N,N-Dimethyl-1H-pyrazole-4-carboxamide (CAS 91918-13-7) represents a critical scaffold in the design of bioactive heterocyclic compounds. Belonging to the class of pyrazole-4-carboxamides, this moiety serves as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Aurora, CDK) and succinate dehydrogenase inhibitor (SDHI) fungicides. Its structural simplicity—combining a polar, hydrogen-bond-donating pyrazole ring with a metabolic-modulating dimethylamide tail—makes it an ideal fragment for fragment-based drug discovery (FBDD) and lead optimization campaigns.
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, validated synthetic pathways, structural characterization data, and its strategic utility in pharmaceutical research.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
The compound consists of a 1H-pyrazole core substituted at the C4 position with a dimethylcarboxamide group. The absence of substitution at the N1 position preserves the amphoteric nature of the pyrazole, allowing it to act as both a hydrogen bond donor and acceptor.
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | N,N-Dimethyl-1H-pyrazole-4-carboxamide |
| CAS Number | 91918-13-7 |
| Molecular Formula | C₆H₉N₃O |
| Molecular Weight | 139.16 g/mol |
| SMILES | CN(C)C(=O)C1=CNN=C1 |
| InChI Key | XHOFWFVNVHZGMB-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid (Typical) |
| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in water |
| LogP (Predicted) | ~ -0.3 to 0.1 (Low lipophilicity due to amide/azole polarity) |
| H-Bond Donors | 1 (Pyrazole N-H) |
| H-Bond Acceptors | 2 (Amide Carbonyl, Pyrazole N) |
Synthetic Methodologies
The synthesis of N,N-dimethyl-1H-pyrazole-4-carboxamide is typically achieved through the activation of 1H-pyrazole-4-carboxylic acid. Two primary routes are recommended depending on scale and available reagents.
Route A: Acid Chloride Activation (Scalable)
This method is preferred for gram-to-kilogram scale synthesis due to the low cost of reagents.
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Activation: 1H-Pyrazole-4-carboxylic acid is refluxed with thionyl chloride (
) or oxalyl chloride to generate the acid chloride intermediate. Note: The N1 nitrogen may be transiently protected or protonated during this step. -
Amidation: The crude acid chloride is reacted with anhydrous dimethylamine (or its hydrochloride salt) in the presence of a tertiary amine base (TEA or DIPEA) in dichloromethane (DCM).
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Workup: Aqueous wash to remove salts, followed by recrystallization or silica gel chromatography.
Route B: Peptide Coupling (Mild Conditions)
Preferred for small-scale discovery chemistry to avoid harsh acidic conditions.
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Coupling: React 1H-pyrazole-4-carboxylic acid with dimethylamine hydrochloride using HATU or EDC/HOBt in DMF.
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Base: Requires 2-3 equivalents of DIPEA.[1]
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Purification: Reverse-phase HPLC or flash chromatography (0-10% MeOH in DCM).
Visualization: Synthesis Workflow
The following diagram illustrates the logic flow for the Acid Chloride route, including critical decision nodes for monitoring reaction progress.
Figure 1: Step-wise synthetic workflow for the production of CAS 91918-13-7 via acid chloride activation.
Structural Analysis & Characterization
Validating the identity of CAS 91918-13-7 requires a combination of NMR and Mass Spectrometry. The following data is derived from standard spectroscopic principles for pyrazole carboxamides.
Nuclear Magnetic Resonance (NMR)[3][12][13]
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¹H NMR (400 MHz, DMSO-d₆):
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δ 13.0-13.5 ppm (br s, 1H): Pyrazole N-H (Exchangeable). Note: This signal is often broad or invisible depending on water content/solvent.
-
δ 8.0-8.3 ppm (s, 1H): Pyrazole C3-H.
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δ 7.6-7.9 ppm (s, 1H): Pyrazole C5-H.
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δ 2.9-3.1 ppm (s, 3H or two singlets): N-Methyl protons. Note: Due to restricted rotation around the amide bond, the two methyl groups may appear as distinct singlets (rotamers) at room temperature.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
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Carbonyl (C=O): ~163-165 ppm.
-
Pyrazole C3/C5: ~130-140 ppm (Broadening possible due to tautomerism).
-
N-Methyl Carbons: ~35-40 ppm.
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Mass Spectrometry (LC-MS)
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Ionization: Electrospray Ionization (ESI) positive mode.
-
Observed Mass:
m/z. -
Fragmentation: Loss of dimethylamine (-45 Da) may be observed in MS/MS, yielding the pyrazole acyl cation.
Applications in Drug Discovery
N,N-Dimethyl-1H-pyrazole-4-carboxamide acts as a versatile Core Scaffold in medicinal chemistry. Its utility stems from its ability to interact with biological targets via multiple binding modes.
Kinase Inhibition (Hinge Binding)
The pyrazole moiety mimics the adenine ring of ATP, allowing it to form key hydrogen bonds with the hinge region of kinase enzymes.
-
Donor: The N1-H acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge.
-
Acceptor: The N2 nitrogen acts as a hydrogen bond acceptor from the backbone amide NH.
-
Solvent Exposure: The dimethylamide group projects into the solvent-accessible region, improving solubility and metabolic stability compared to a naked phenyl ring.
Agrochemical SDHIs
In succinate dehydrogenase inhibitors (SDHIs), the pyrazole-4-carboxamide core is essential for binding to the ubiquinone binding site. While commercial SDHIs often have complex N-substituents (e.g., difluoromethyl groups), this simple dimethyl variant is used in Structure-Activity Relationship (SAR) studies to determine the baseline activity of the core pharmacophore.
Visualization: Pharmacophore Map
The diagram below highlights the functional regions of the molecule relevant to ligand-protein binding.
Figure 2: Pharmacophore mapping of N,N-dimethyl-1H-pyrazole-4-carboxamide interacting with a theoretical kinase binding site.
Safety & Handling Protocol
While specific toxicological data for this exact CAS is limited, it should be handled according to the safety profile of the general class of pyrazole carboxamides.
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Hazard Statements (GHS Classification):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
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Wear nitrile gloves and safety goggles.
-
Handle in a chemical fume hood to avoid inhalation of dust or aerosols.
-
-
Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) if long-term stability is required, as amides can slowly hydrolyze under highly humid/acidic conditions.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17854756, 1H-Pyrazole-4-carboxamide. Retrieved from [Link]
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Li, X., et al. (2012). Design, synthesis and biological evaluation of 1H-pyrazole-4-carboxamide derivatives as potential anticancer agents. European Journal of Medicinal Chemistry.
